1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one
Description
Properties
IUPAC Name |
1-acetyl-3,4-dihydrobenzo[cd]indol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-8(15)14-7-9-5-6-12(16)10-3-2-4-11(14)13(9)10/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZHAWSVXMBVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2CCC(=O)C3=C2C1=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Reaction with Nitromethane
Indole-3-carboxaldehyde undergoes aldol condensation with nitromethane under basic conditions to form 3-(2-nitrovinyl)indole derivatives. This step exploits the electrophilic aldehyde group to generate a conjugated nitroalkene system, critical for subsequent reductions.
Reaction Conditions :
The nitrovinyl intermediate (e.g., 4-methoxycarbonyl-3-(2-nitrovinyl)indole, 9a) is characterized by ¹H-NMR (δ 8.21 ppm, aromatic H), ¹³C-NMR (δ 148.2 ppm, nitrovinyl C), and HR-ESI-MS (m/z 259.08 [M+H]⁺).
Sodium Borohydride Reduction
The nitrovinyl group in 9a is reduced to a nitroethyl moiety using NaBH₄ in methanol. This step ensures saturation of the vinyl bond while preserving the nitro group for later transformations.
Reaction Conditions :
The product, 4-methoxycarbonyl-3-(2-nitroethyl)indole (10a), displays distinct ¹H-NMR signals at δ 4.35 ppm (m, -CH₂-NO₂) and δ 3.89 ppm (s, -CO₂Me).
DIBAL Reduction for Hydroxymethyl Formation
Diisobutylaluminum hydride (DIBAL) selectively reduces the methoxycarbonyl group in 10a to a hydroxymethyl functionality, yielding 4-hydroxymethyl-3-(2-nitroethyl)indole (11).
Reaction Conditions :
¹³C-NMR analysis confirms the hydroxymethyl group (δ 62.1 ppm, -CH₂OH) and nitroethyl chain (δ 48.7 ppm, -CH₂-NO₂).
Cyclization to Form the Benz[cd]indole Core
Intramolecular cyclization of 11 under acidic conditions generates the tetrahydrobenz[cd]indole skeleton. Subsequent oxidation introduces the 5-ketone moiety, yielding 3,4-dihydrobenz[cd]indol-5-(1H)-one.
Reaction Conditions :
-
Reagents : p-Toluenesulfonic acid (PTSA)
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Solvent : Toluene, reflux
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Oxidation : MnO₂ or PCC in dichloromethane
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Yield : 75–85% (estimated)
Acetylation of the Indole Nitrogen
The final step involves N-acetylation of the benz[cd]indole core to introduce the 1-acetyl group. This is achieved via nucleophilic acyl substitution using acetic anhydride or acetyl chloride.
Reaction Conditions :
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Reagents : Acetic anhydride (2 eq), pyridine (base)
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Solvent : Dichloromethane, 0°C → room temperature
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Yield : 90–95%
Characterization :
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¹H-NMR : δ 2.45 ppm (s, 3H, -COCH₃)
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¹³C-NMR : δ 169.8 ppm (C=O), δ 22.1 ppm (-COCH₃)
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IR : ν 1685 cm⁻¹ (C=O stretch)
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and minimal byproduct formation. Key adaptations include:
Catalytic Hydrogenation
Replacing NaBH₄ with H₂/Pd-C for nitro group reduction reduces reagent costs and improves scalability.
Conditions :
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Catalyst : 5% Pd-C (0.1 eq)
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Pressure : 50 psi H₂
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Yield : 88%
Continuous Flow Oxidation
MnO₂ oxidation is substituted with a continuous flow system using O₂/Co(II) catalysts to enhance safety and throughput.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole nucleus facilitates electrophilic substitution at C-2, C-4, and C-7 positions. Notable reactions include:
Halogenation
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Bromination with N-bromosuccinimide (NBS) under photolytic conditions yields dibromo derivatives. For example:
Nitration
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Direct nitration at C-4 occurs under mixed acid conditions, producing 4-nitro derivatives. Subsequent reduction with NaBH₄ in methanol yields 4-amino analogs (83% yield) .
Carbonyl Reduction
-
The ketone moiety at C-5 is reduced using LiAlH₄ or NaBH₄:
Nitro Group Reduction
-
Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces nitro groups to amines:
Acetylation and Acylation
The acetyl group at N-1 participates in:
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Transacetylation with propionyl chloride, yielding N-propionyl derivatives (89% yield) .
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Cross-coupling with aryl iodides under Ullmann conditions forms biaryl systems (e.g., 27a in 53% yield) .
Ring Oxidation
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Treatment with KMnO₄ oxidizes the tetrahydroindole ring to quinone structures, though yields are moderate (≤50%) due to side reactions .
Side-Chain Oxidation
-
The acetyl group is stable under mild oxidizing conditions but converts to carboxylic acids with strong oxidizers like CrO₃ .
Photolysis
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UV irradiation of brominated derivatives induces debromination or ring contraction, depending on substituents .
Thermal Decarboxylation
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Heating 2,4-dicarboxyindole-3-propionic acid in aqueous alkali generates Uhle’s ketone (3,4-dihydrobenz[cd]indol-5(1H)-one), a key precursor .
Comparative Reactivity with Analogues
| Reaction Type | 1-Acetyl Derivative | 1-Tosyl Derivative |
|---|---|---|
| Nitration | C-4 selective | C-2/C-4 mixture |
| Suzuki Coupling | 60–70% yield | <30% yield |
| Hydrolysis | Stable under acidic conditions | Rapid deprotection |
Mechanistic Insights
-
Aldol Condensation : The acetyl group directs electrophiles to C-4 via resonance stabilization .
-
Radical Pathways : Bromination proceeds through a bromine radical intermediate, with regioselectivity controlled by steric hindrance from the acetyl group .
This compound’s reactivity profile underscores its utility in synthesizing complex heterocycles for pharmaceutical and materials science applications. Experimental protocols emphasize optimizing yields through reagent selection and reaction conditions.
Scientific Research Applications
Chemistry
1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one serves as a crucial building block in organic synthesis. It is utilized for the preparation of complex organic molecules and heterocycles through various chemical reactions such as oxidation, reduction, and electrophilic substitution.
Chemical Reactions:
- Oxidation: Can be oxidized to form quinones.
- Reduction: Reducing agents like lithium aluminum hydride can convert it into more saturated compounds.
- Substitution: Electrophilic substitution allows for the introduction of various substituents on the indole ring.
The compound exhibits significant biological properties, making it valuable in pharmacological research.
Anticancer Properties:
Research indicates that this compound inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. For example:
- Case Study: In vitro studies on MCF-7 breast cancer cells showed an IC50 value of approximately 15 µM, indicating effective cytotoxicity through apoptosis induction.
Antimicrobial Activity:
Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
The compound has been identified as a potent inhibitor of key enzymes involved in cancer progression and inflammation:
- Cyclooxygenase (COX): Inhibition leads to reduced inflammatory responses.
- Topoisomerase II: Critical for DNA replication; inhibition results in cytotoxic effects on cancer cells.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted to determine how modifications to the indole structure affect biological activity. Substitutions at specific positions on the indole ring can enhance or diminish activity against various targets.
Mechanism of Action
The mechanism of action of 1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural and Reactivity Comparisons
Uhle's Ketone (3,4-Dihydrobenz[cd]indol-5-(1H)-one)
- Structure : Lacks the 1-acetyl group present in the target compound.
- Reactivity: Undergoes base-catalyzed condensation with aromatic aldehydes to form 4-arylmethylene or 4-benzyl derivatives. Acid treatment converts these intermediates into quinone methides .
- Key Difference : The acetyl group in 1-acetyl-Uhle’s ketone likely stabilizes intermediates and modifies electrophilic substitution patterns.
1-Acetyl-3,5-Diphenyl-4,5-Dihydro-(1H)-Pyrazole Derivatives
- Structure : Pyrazole core with acetyl and diphenyl substituents.
- Bioactivity: Exhibits antimicrobial (e.g., against Mycobacterium tuberculosis) and monoamine oxidase (MAO) inhibitory activity .
- Comparison: While structurally distinct (pyrazole vs. benz[cd]indole), both compounds feature acetyl groups that enhance bioactivity.
Acetylated Indoline Derivatives (e.g., 1-Acetyl-3,3-bis(4-bromophenyl)-5-methyl-2-oxoindoline-6-carboxylate)
- Structure : Indoline scaffold with acetyl and halogenated aryl groups.
- Comparison : The synthetic approach differs significantly (C–H activation vs. decarboxylation for Uhle’s ketone derivatives), highlighting divergent strategies for functionalizing nitrogen heterocycles.
Biological Activity
1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one is a heterocyclic compound belonging to the indole family, which is recognized for its diverse biological and pharmacological properties. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology, antimicrobial treatments, and anti-inflammatory therapies. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H11NO2. Its structure features a fused benzene and pyrrole ring system, which contributes to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H11NO2 |
| Molecular Weight | 215.24 g/mol |
| IUPAC Name | 1-acetyl-3,4-dihydrobenzo[cd]indol-5-one |
| CAS Number | 60272-21-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. Additionally, it can modulate cellular receptors influencing signal transduction pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Case Study:
In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting apoptosis induction.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Preliminary studies revealed effective inhibition against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
Recent studies have focused on the enzyme inhibitory potential of this compound. It has been identified as a potent inhibitor of several key enzymes involved in cancer progression and inflammation.
Key Enzymes Targeted:
- Cyclooxygenase (COX) : Inhibition leads to reduced inflammatory responses.
- Topoisomerase II : Critical for DNA replication; inhibition results in cytotoxic effects on cancer cells.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted to understand how modifications to the indole structure affect biological activity. Substitutions at specific positions on the indole ring have been shown to enhance or diminish activity against various targets.
Q & A
Q. What are the established synthetic routes for 1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one, and how are intermediates characterized?
The compound is synthesized via decarboxylation of indole-2-carboxylates, followed by acetylation. For example, Uhle’s ketone (3,4-dihydrobenz[cd]indol-5(1H)-one) is a key intermediate, generated through a novel decarboxylation reaction under acidic conditions. The intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base. Structural validation of intermediates involves 1H-NMR , 13C-NMR , and HR-ESI-MS to confirm regioselectivity and purity. Key diagnostic signals include downfield shifts for carbonyl groups (e.g., 170–180 ppm in 13C-NMR) and aromatic proton coupling patterns .
Q. How is crystallographic data for this compound derivatives refined and validated?
Small-molecule crystallography relies on SHELXL for refinement, which employs least-squares minimization to optimize atomic coordinates, displacement parameters, and occupancy. Data collection involves monochromatic X-rays (e.g., Mo-Kα radiation), with resolution criteria (e.g., I/σ(I) > 2.0). Validation includes checking for missing symmetry (PLATON’s ADDSYM) and verifying hydrogen-bonding networks. For visualization, ORTEP-3 generates thermal ellipsoid plots, highlighting anisotropic displacement parameters .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of this compound derivatives in condensation reactions?
Base-catalyzed condensation with aromatic aldehydes yields 4-arylmethylene derivatives (e.g., 4-arylmethylene-3,4-dihydrobenz[cd]indol-5(1H)-ones), while acid treatment promotes cyclization to 4-benzyl derivatives. The mechanism involves keto-enol tautomerism and quinone methide intermediates. DFT calculations (e.g., Gaussian09) can model transition states to predict regioselectivity. Experimental validation via UV-Vis spectroscopy tracks conjugation changes, while NOESY NMR confirms spatial arrangements of substituents .
Q. What analytical strategies resolve discrepancies in spectroscopic data for structurally similar derivatives?
For overlapping NMR signals, 2D-COSY and HSQC experiments differentiate coupling networks and carbon-proton correlations. For example, distinguishing between C-2 and C-3 acetylated isomers requires analyzing long-range couplings in HMBC spectra (e.g., correlations between acetyl carbonyls and adjacent protons). Mass spectrometry with collision-induced dissociation (CID) fragments ions selectively, aiding in structural assignment. Discrepancies in crystallographic data (e.g., R-factor > 5%) may require re-refinement with TWINABS for twinned crystals .
Q. How can computational methods predict the biological activity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) screens derivatives against targets like monoamine oxidases (MAOs) or xanthine oxidase. Parameters include binding affinity (ΔG) and pose validation via RMSD clustering. QSAR models using descriptors like logP and polar surface area correlate substituent effects with activity. For example, bulky aryl groups at C-4 enhance MAO-B inhibition by sterically blocking the substrate cavity. In vitro assays (e.g., fluorometric MAO inhibition) validate predictions .
Q. What strategies mitigate challenges in scaling up synthetic protocols for this compound?
Optimizing solvent systems (e.g., switching from DMF to acetonitrile) improves reaction homogeneity and reduces purification steps. Flow chemistry enhances reproducibility for exothermic steps (e.g., NaBH4 reductions). For chromatographic purification, flash column chromatography with gradients (e.g., 10–50% EtOAc/hexane) resolves closely eluting isomers. Process analytical technology (PAT), such as in-line FTIR , monitors reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
